Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether
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Overview
Description
Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether, also known as MNPE, is a chemical compound that has been extensively studied in scientific research. It is a sulfonamide-based compound that has shown promising results in various biological assays.
Mechanism of Action
Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether has been shown to reduce inflammation and oxidative stress in various animal models. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether has also been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether may have limited bioavailability and may require the use of specialized delivery systems to increase its efficacy.
Future Directions
There are several future directions for the study of Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether. One potential area of research is the development of Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether-based drugs for the treatment of inflammatory diseases and cancer. Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether may also be studied as a potential modulator of the immune system for the treatment of autoimmune diseases. Additionally, the development of Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether analogs may lead to the discovery of more potent and selective compounds.
Synthesis Methods
Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether can be synthesized by reacting 4-nitrobenzoyl chloride with piperazine and then reacting the resulting compound with 4-(methylsulfonyl)phenol. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether has been used in various scientific research studies due to its potential therapeutic applications. It has shown promising results in anti-inflammatory, anti-cancer, and anti-bacterial assays. Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether has also been studied for its potential use in the treatment of Alzheimer's disease and as a modulator of the immune system.
properties
Molecular Formula |
C18H19N3O6S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C18H19N3O6S/c1-27-16-6-8-17(9-7-16)28(25,26)20-12-10-19(11-13-20)18(22)14-2-4-15(5-3-14)21(23)24/h2-9H,10-13H2,1H3 |
InChI Key |
IQKFEPLHPHAPGH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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